molecular formula C10H12N2O2S B13189001 N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide

N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide

Cat. No.: B13189001
M. Wt: 224.28 g/mol
InChI Key: UFVDWRYVSNHAJY-UHFFFAOYSA-N
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Description

N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H12N2O2S It is known for its unique structure, which includes an aminopropynyl group attached to a phenyl ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide typically involves the reaction of 3-aminoprop-1-yne with a suitable phenylmethanesulfonamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO with the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted phenylmethanesulfonamide derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methanesulfonamide group may enhance the compound’s solubility and facilitate its cellular uptake, thereby increasing its bioavailability and efficacy.

Comparison with Similar Compounds

N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]sulfonamide: Lacks the methanesulfonamide group, which may affect its solubility and reactivity.

    N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]carboxamide: Contains a carboxamide group instead of methanesulfonamide, leading to different chemical and biological properties.

    N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]phosphonamide: Features a phosphonamide group, which may alter its interaction with molecular targets and its overall stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-[3-(3-aminoprop-1-ynyl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-15(13,14)12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,12H,7,11H2,1H3

InChI Key

UFVDWRYVSNHAJY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C#CCN

Origin of Product

United States

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